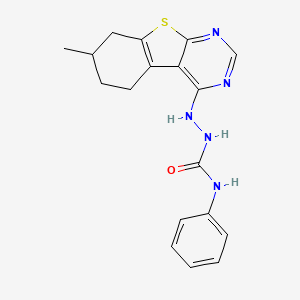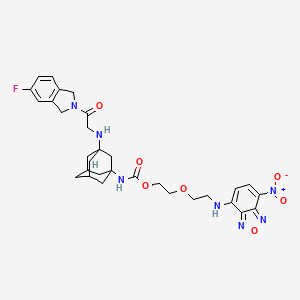
DPP-8/9 probe-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La sonde DPP-8/9-1 est une sonde fluorescente spécifiquement conçue pour cibler la dipeptidyl peptidase 8 et la dipeptidyl peptidase 9. Ces enzymes appartiennent à la famille des sérine protéases et sont impliquées dans divers processus biologiques, notamment le comportement cellulaire, le métabolisme énergétique et la régulation immunitaire . La sonde contient un marqueur nitrobenzoxadiazole, qui permet le marquage sélectif et la visualisation des dipeptidyl peptidases 8 et 9 actives in vitro à l'aide de la microscopie à fluorescence .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de la sonde DPP-8/9-1 implique l'incorporation d'un marqueur nitrobenzoxadiazole dans un échafaudage d'inhibiteur de la dipeptidyl peptidase. Les voies de synthèse spécifiques et les conditions réactionnelles sont exclusives et impliquent généralement plusieurs étapes de synthèse organique, notamment la protection et la déprotection de groupes fonctionnels, des réactions de couplage et des processus de purification .
Méthodes de production industrielle : La production industrielle de la sonde DPP-8/9-1 est effectuée dans des conditions contrôlées pour garantir une pureté et un rendement élevés. Le processus implique une synthèse à grande échelle utilisant des réacteurs automatisés, suivie d'une purification utilisant des techniques telles que la chromatographie liquide haute performance. Le produit final est ensuite soumis à des tests rigoureux de contrôle qualité pour confirmer sa structure chimique et sa pureté .
Analyse Des Réactions Chimiques
Types de réactions : La sonde DPP-8/9-1 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs dans sa structure. Le marqueur nitrobenzoxadiazole peut participer à des réactions de substitution nucléophile, tandis que l'échafaudage d'inhibiteur de la dipeptidyl peptidase peut subir diverses modifications pour améliorer son affinité de liaison et sa sélectivité .
Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse et la modification de la sonde DPP-8/9-1 comprennent des nucléophiles tels que des amines et des thiols, ainsi que des agents de couplage comme les carbodiimides. Les conditions réactionnelles impliquent généralement des températures douces et un pH neutre à légèrement basique pour maintenir l'intégrité des groupes fonctionnels .
Principaux produits formés : Les principaux produits formés à partir des réactions impliquant la sonde DPP-8/9-1 sont généralement des dérivés présentant des propriétés de fluorescence améliorées ou une affinité de liaison améliorée pour la dipeptidyl peptidase 8 et la dipeptidyl peptidase 9. Ces dérivés sont utilisés pour diverses applications de recherche .
4. Applications de la recherche scientifique
La sonde DPP-8/9-1 présente une large gamme d'applications de recherche scientifique, notamment :
5. Mécanisme d'action
La sonde DPP-8/9-1 exerce ses effets en se liant sélectivement aux sites actifs des dipeptidyl peptidases 8 et 9. Le marqueur nitrobenzoxadiazole permet la visualisation de ces enzymes in vitro à l'aide de la microscopie à fluorescence. La liaison de la sonde aux sites actifs inhibe l'activité enzymatique des dipeptidyl peptidases 8 et 9, permettant ainsi aux chercheurs d'étudier le rôle de ces enzymes dans divers processus biologiques .
Composés similaires :
Inhibiteurs de la DPP-4 : Ces composés ciblent la dipeptidyl peptidase 4 et sont largement utilisés dans le traitement du diabète de type 2.
Inhibiteurs du FAP : Ces composés ciblent la protéine d'activation des fibroblastes et sont principalement étudiés pour leur potentiel en thérapie anticancéreuse.
Unicité de la sonde DPP-8/9-1 : La sonde DPP-8/9-1 est unique en raison de sa forte affinité et de sa sélectivité pour les dipeptidyl peptidases 8 et 9 par rapport à d'autres enzymes apparentées de la famille des sérine protéases. Cette sélectivité est attribuée à la structure spécifique de la sonde, qui permet un ciblage et une visualisation précis de ces enzymes dans des échantillons biologiques .
Applications De Recherche Scientifique
DPP-8/9 probe-1 has a wide range of scientific research applications, including:
Mécanisme D'action
DPP-8/9 probe-1 exerts its effects by selectively binding to the active sites of dipeptidyl peptidase 8 and dipeptidyl peptidase 9. The nitrobenzoxadiazole tag allows for the visualization of these enzymes in vitro using fluorescence microscopy. The binding of the probe to the active sites inhibits the enzymatic activity of dipeptidyl peptidase 8 and dipeptidyl peptidase 9, thereby allowing researchers to study the role of these enzymes in various biological processes .
Comparaison Avec Des Composés Similaires
DPP-4 inhibitors: These compounds target dipeptidyl peptidase 4 and are widely used in the treatment of type 2 diabetes.
FAP inhibitors: These compounds target fibroblast activation protein and are primarily investigated for their potential in cancer therapy.
Uniqueness of DPP-8/9 Probe-1: this compound is unique in its high affinity and selectivity for dipeptidyl peptidase 8 and dipeptidyl peptidase 9 over other related enzymes in the serine protease family. This selectivity is attributed to the specific structure of the probe, which allows for precise targeting and visualization of these enzymes in biological samples .
Propriétés
Formule moléculaire |
C31H36FN7O7 |
|---|---|
Poids moléculaire |
637.7 g/mol |
Nom IUPAC |
2-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]ethyl N-[3-[[2-(5-fluoro-1,3-dihydroisoindol-2-yl)-2-oxoethyl]amino]-1-adamantyl]carbamate |
InChI |
InChI=1S/C31H36FN7O7/c32-23-2-1-21-16-38(17-22(21)10-23)26(40)15-34-30-11-19-9-20(12-30)14-31(13-19,18-30)35-29(41)45-8-7-44-6-5-33-24-3-4-25(39(42)43)28-27(24)36-46-37-28/h1-4,10,19-20,33-34H,5-9,11-18H2,(H,35,41) |
Clé InChI |
MAIFOHYNLBAWDL-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3(CC1CC(C2)(C3)NC(=O)OCCOCCNC4=CC=C(C5=NON=C45)[N+](=O)[O-])NCC(=O)N6CC7=C(C6)C=C(C=C7)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


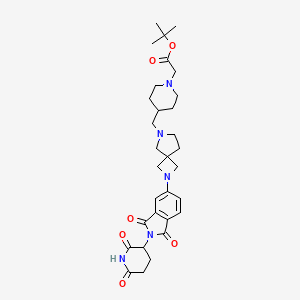
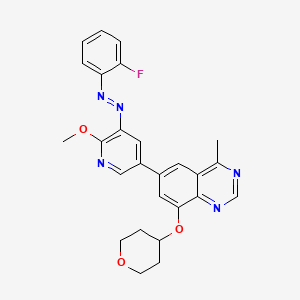




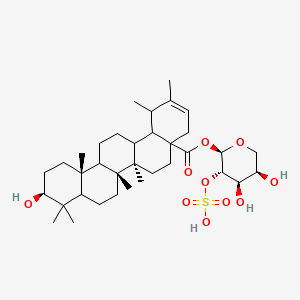
![(2S)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-N-[5-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-phenylacetamide](/img/structure/B12372863.png)
![3-[4-[1-[1-[4-[3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl]phenyl]piperidin-4-yl]piperidin-4-yl]phenoxy]piperidine-2,6-dione](/img/structure/B12372867.png)
![4-[2-[3-[(E)-2-(7-iodo-1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-1-methylpyrido[3,4-b]indol-9-yl]ethyl]morpholine;iodide](/img/structure/B12372869.png)


![(2S)-2-[[(1S)-5-[6-[[4-[[(2S)-1-[[(2S)-1-(3-azidopropylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoyl]amino]hexanoyl-[(3-chlorophenyl)methyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B12372878.png)
